molecular formula C8H11F3O3 B2747954 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid CAS No. 1553715-90-4

3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid

Cat. No.: B2747954
CAS No.: 1553715-90-4
M. Wt: 212.168
InChI Key: QNRPSENATFLRMF-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11F3O3 It is a derivative of cyclohexanecarboxylic acid, featuring a hydroxyl group and a trifluoromethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the cyclohexane ring. One common method is the trifluoromethylation of cyclohexanecarboxylic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or alkoxides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical properties.

    4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar structure but with the trifluoromethyl group at a different position.

    3-Hydroxycyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group.

Uniqueness

3-Hydroxy-3-(trifluoromethyl)cyclohexanecarboxylic acid is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-2-5(4-7)6(12)13/h5,14H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRPSENATFLRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553715-90-4
Record name 3-hydroxy-3-(trifluoromethyl)cyclohexane-1-carboxylic acid
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